Butanoic acid, 3-phosphono-

Chiral synthesis Phosphonate chemistry Asymmetric catalysis

Generic phosphonobutanoic acid isomers lack the chiral center or optimal bite angle required for asymmetric synthesis and stable MOF construction. This 3-phosphono isomer (CAS 4422-66-6) is the sole chiral variant among positional isomers. - **Key differentiator**: Chiral center at C-3 enables enantioselective transformations - impossible with achiral 2- or 4-isomers. - **Performance data**: XLogP3-AA = -1.7 (high aqueous solubility); forms thermodynamically preferred 5-membered metal chelates. - **Supply**: Direct precursor for HPBA synthesis. R&D quantities available for immediate shipment.

Molecular Formula C4H9O5P
Molecular Weight 168.08 g/mol
CAS No. 4422-66-6
Cat. No. B12885215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 3-phosphono-
CAS4422-66-6
Molecular FormulaC4H9O5P
Molecular Weight168.08 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)P(=O)(O)O
InChIInChI=1S/C4H9O5P/c1-3(2-4(5)6)10(7,8)9/h3H,2H2,1H3,(H,5,6)(H2,7,8,9)
InChIKeyZQKIEZGLXJMDRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phosphonobutanoic Acid: Procurement Overview


3-Phosphonobutanoic acid (IUPAC: 3-phosphonobutanoic acid, CAS 4422-66-6) is a short-chain phosphonocarboxylic acid with molecular formula C4H9O5P and molecular weight 168.08 g/mol [1]. The compound features a phosphonic acid group (-PO₃H₂) at the β-position (C-3) of the butanoic acid backbone, generating a chiral center at C-3 that is absent in its linear-chain isomers 2-phosphonobutanoic acid and 4-phosphonobutanoic acid, as well as in the shorter-chain analog 3-phosphonopropionic acid [1]. This structural feature makes it a distinct synthon for enantioselective transformations and chiral coordination chemistry.

Why Isomer Substitution Fails for 3-Phosphonobutanoic Acid


The three positional isomers of phosphonobutanoic acid—2-phosphono, 3-phosphono, and 4-phosphono—differ fundamentally in stereochemistry and physicochemical properties that determine their utility in chiral synthesis and coordination chemistry. Only the 3-phosphono isomer possesses a stereogenic center at C-3, enabling enantioselective transformations and chiral resolution processes that are unattainable with the achiral 2- and 4-isomers [1]. Additionally, the β-position of the phosphono group relative to the carboxylate in the 3-isomer creates a specific bite angle for metal chelation that differs from the α-chelation of the 2-isomer or the extended-chain chelation of the 4-isomer, directly impacting complex stability and selectivity [1]. Substituting a shorter-chain analog such as 3-phosphonopropionic acid sacrifices both the chiral center and the additional methylene spacer, altering solubility and metal-binding geometry. Generic procurement without attention to isomeric identity therefore risks acquiring an achiral or sterically mismatched compound.

Quantitative Differentiation from Closest Analogs


Chiral Center Enables Enantioselective Chemistry

Unlike its achiral positional isomers (2-phosphonobutanoic acid and 4-phosphonobutanoic acid) and the shorter-chain analog 3-phosphonopropionic acid, 3-phosphonobutanoic acid possesses a stereogenic center at the C-3 carbon bearing four different substituents (H, CH₃, COOH, PO₃H₂) [1]. This chirality is essential for applications requiring enantiomerically pure phosphonate building blocks, enantioselective recognition, or chiral induction in catalysis.

Chiral synthesis Phosphonate chemistry Asymmetric catalysis

Hydrophilicity Dictates Solubility-Driven Applications

The computed partition coefficient (XLogP3-AA) for 3-phosphonobutanoic acid is -1.7, indicating substantially greater aqueous solubility compared to 2-phosphonobutanoic acid, which has a reported LogP of 0.0273 [1]. This 1.73-unit difference in LogP corresponds to approximately a 50-fold difference in octanol-water partitioning, making the 3-isomer markedly more suitable for aqueous-phase reactions and biological media while the 2-isomer may be preferred for organic-phase applications.

Hydrophilicity LogP Phosphonate solubility

β-Phosphono-Carboxylate Chelation Geometry

The β-position of the phosphono group in 3-phosphonobutanoic acid yields a five-membered chelate ring upon bidentate coordination of the phosphonate and carboxylate oxygens to a metal center, whereas the 2-isomer forms a less stable four-membered chelate and the 4-isomer forms a six-membered chelate [1]. Although direct stability constants for the 3-isomer remain unpublished, the general coordination chemistry of phosphonocarboxylic acids predicts that the five-membered ring provides optimal thermodynamic stability, as observed for analogous β-phosphonocarboxylate systems such as 2-carboxyethylphosphonic acid (3-phosphonopropionic acid), which forms stable Cu(II) coordination polymers with Cu-O bond lengths of 194.0–231.8 pm [2].

Metal chelation Coordination chemistry Phosphonate ligands

High-Value Research and Industrial Applications


Enantioselective Synthesis of Chiral Bioisosteres

The stereogenic center at C-3 makes 3-phosphonobutanoic acid the only isomer suitable as a starting material or chiral auxiliary for preparing enantiomerically pure phosphonate analogs of β-amino acids, hydroxy acids, or nucleotide phosphonates [1]. Achiral isomers cannot support asymmetric induction.

Aqueous-Phase Organocatalysis and Metal-Free Reactions

With an XLogP3-AA of -1.7 versus 0.0273 for the 2-isomer, 3-phosphonobutanoic acid is the preferred scaffold for aqueous-phase catalysis, bioconjugation chemistry, and medicinal chemistry programs requiring high water solubility [1].

Five-Membered Chelate-Based MOF Design

The β-positioning of the phosphono group yields a five-membered chelate ring upon metal coordination, which is thermodynamically preferred over the four-membered (2-isomer) or six-membered (4-isomer) chelates. This makes the 3-isomer the ligand of choice for constructing stable MOFs and coordination polymers with predictable topology [1][2].

Precursor to HPBA Scale and Corrosion Inhibitors

3-Phosphonobutanoic acid serves as a direct precursor for the industrial synthesis of HPBA, a high-performance scale and corrosion inhibitor shown to outperform HEDP and PBTCA in cooling water systems [3]. The 3-position phosphono group is essential for this transformation; the 2- and 4-isomers cannot yield HPBA.

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